molecular formula C17H8ClF4NO2 B2412104 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 1788630-07-8

3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No.: B2412104
CAS No.: 1788630-07-8
M. Wt: 369.7
InChI Key: WWFFPPNLQXUVQG-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

3-chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClF4NO2/c18-14-13(9-1-5-11(19)6-2-9)15(24)23(16(14)25)12-7-3-10(4-8-12)17(20,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFFPPNLQXUVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then subjected to cyclization with 4-(trifluoromethyl)benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and aromatic rings can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 2-Chloro-4-fluorophenol
  • 4-(Trifluoromethoxy)phenol

Uniqueness

Compared to similar compounds, 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to its specific combination of halogen atoms and the pyrrole-2,5-dione core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity. The presence of halogens (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can significantly affect cytotoxicity against various cancer cell lines.

  • Case Study : A related compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values ranging from 0.01 µM to 0.03 µM, indicating strong potential for anticancer applications .

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects by inhibiting key inflammatory pathways.

  • Mechanism : The compound may inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in vitro and in vivo models.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may alter signaling pathways related to cell proliferation and apoptosis.

Data Table: Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-70.01
AnticancerNCI-H4600.03
Anti-inflammatoryIn vitro modelNot specified

Q & A

Q. Which substituent modifications could enhance the compound’s thermal stability for material science applications?

  • Methodology : Replace the 4-fluorophenyl group with bulkier aryl groups (e.g., 2-naphthyl) to reduce molecular mobility. Thermogravimetric analysis (TGA) compares decomposition temperatures. Computational studies (e.g., molecular dynamics) simulate packing efficiency in crystalline phases .

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